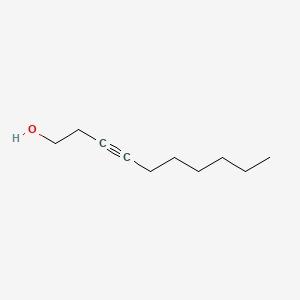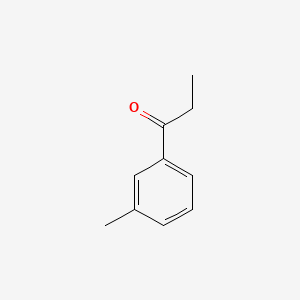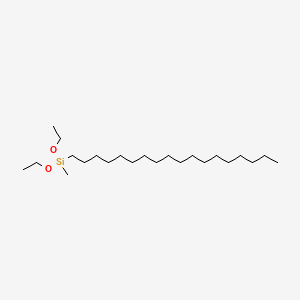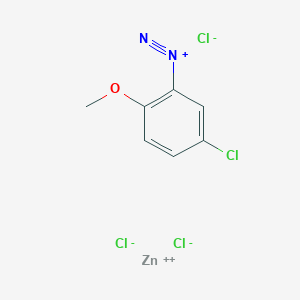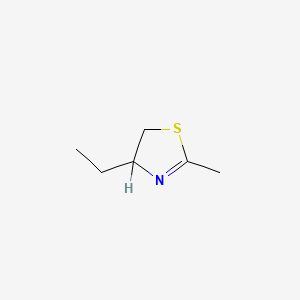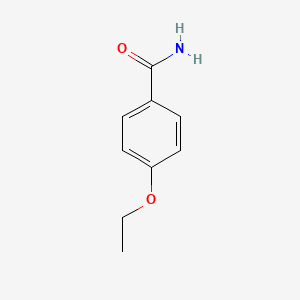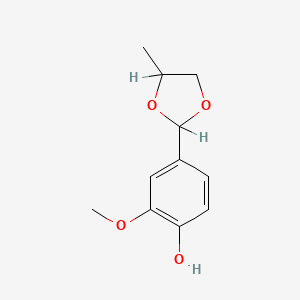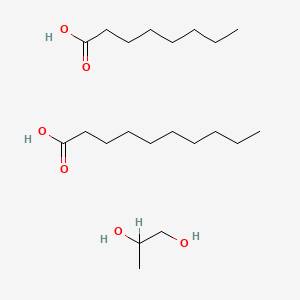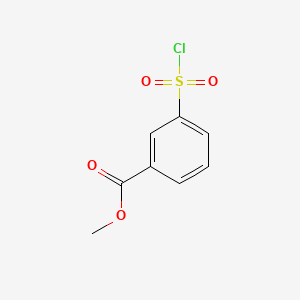
5-(o-Tolyl)tetrazole
Overview
Description
5-(o-Tolyl)tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Mechanism of Action
Target of Action
It’s worth noting that tetrazole derivatives, in general, have been found to inhibit the fungal enzyme cytochrome p450 . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Tetrazole derivatives, including 5-(o-tolyl)tetrazole, are known to interact with their targets by inhibiting the activity of the targeted enzymes . This inhibition disrupts the normal functioning of the enzyme, leading to the desired therapeutic effects .
Biochemical Pathways
Given that tetrazole derivatives are known to inhibit cytochrome p450, it can be inferred that this compound may affect the ergosterol biosynthesis pathway in fungi . Disruption of this pathway can lead to alterations in the integrity and function of the fungal cell membrane, thereby exerting an antifungal effect .
Pharmacokinetics
Tetrazoles are generally known for their good bioavailability and metabolic stability . These properties make them suitable for use in pharmaceutical applications .
Result of Action
Based on the known actions of tetrazole derivatives, it can be inferred that this compound may exert its effects by disrupting the normal functioning of targeted enzymes, leading to alterations in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(o-Tolyl)tetrazole typically involves the cyclization of o-tolyl azide with sodium azide under acidic conditions. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-(o-Tolyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The o-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced nitrogen compounds.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(o-Tolyl)tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Similar structure but with a phenyl group instead of an o-tolyl group.
5-Methyl-1H-tetrazole: Contains a methyl group attached to the tetrazole ring.
5-(p-Tolyl)-1H-tetrazole: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
5-(o-Tolyl)tetrazole is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
5-(2-methylphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6-4-2-3-5-7(6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBUOESFHRORQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342575 | |
| Record name | 5-(2-Methylphenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51449-86-6 | |
| Record name | 5-(2-Methylphenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-methylphenyl)-2H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 5-(2-Methylphenyl)-1H-tetrazole and how can it be characterized?
A1: 5-(2-Methylphenyl)-1H-tetrazole (C₈H₈N₄) is an organic compound featuring a tetrazole ring substituted with a 2-methylphenyl group. This structure can be confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy can identify the characteristic stretching vibrations of the tetrazole ring and the methyl group. [, , ] Additionally, X-ray single crystal diffraction can provide detailed information about the compound's crystal structure and molecular geometry. [, ]
Q2: How does the structure of 5-(2-Methylphenyl)-1H-tetrazole and its derivatives influence their anticonvulsant activity?
A2: Research suggests that the presence of the 2-methylphenyl group in 5-(2-Methylphenyl)-1H-tetrazole derivatives plays a crucial role in their anticonvulsant activity. For example, the compound 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h) exhibited significant anticonvulsant activity against seizures induced by maximal electroshock (MES). [] This suggests that modifications to the substituents on the tetrazole ring can significantly impact the compound's pharmacological profile. Further studies exploring structure-activity relationships (SAR) are needed to optimize the anticonvulsant potential of this class of compounds. []
Q3: Can 5-(2-Methylphenyl)-1H-tetrazole be used to construct metal-organic frameworks (MOFs), and if so, what are the potential implications?
A3: Yes, research has shown that 5-(2-Methylphenyl)-1H-tetrazole can act as an organic ligand in the formation of MOFs. [] For instance, it has been successfully incorporated into polyoxometalate-based compounds, forming intricate structures such as silver cycles and belts. These findings highlight the potential of this compound as a building block for creating novel materials with interesting properties, potentially impacting fields like catalysis, gas storage, and sensing. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


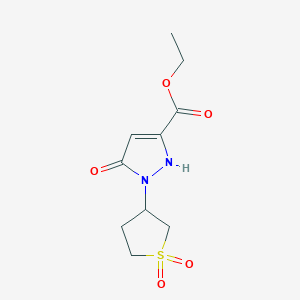
![Benzothiazolium, 2-[[(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl]azo]-3-methyl-, methyl sulfate](/img/structure/B1582658.png)
